1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Description
"1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one" is a compound with potential significance in various fields of chemistry and pharmacology, excluding its drug use and dosage information. This analysis emphasizes its synthesis, structure, and properties based on scientific research.
Synthesis Analysis
The synthesis of related quinazoline derivatives involves innovative approaches to achieve novel compounds with potential biological activities. For example, a novel thymidylate synthase inhibitor targeting tumor cells was developed through a synthesis process that could share similarities with the synthesis of "1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one" (Tochowicz et al., 2013). Efficient synthesis methods involving one-pot, three-component reactions have been developed for pyrimido and benzothiazole derivatives, which might offer insights into similar synthetic pathways for the compound (Alizadeh-bami et al., 2019).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been elucidated using techniques such as X-ray crystallography. These structures highlight the compound's potential for interactions with biological targets. The detailed molecular structure of similar compounds provides a basis for understanding the structural features crucial for biological activity and could be relevant for "1-benzoyl-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one" as well.
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, leading to the formation of complex structures with potential biological activities. For instance, the synthesis of tetrahydrobenzimidazoquinazolin-ones using Brönsted acidic ionic liquid highlights innovative reaction conditions that could be applicable to the compound of interest (Shirini et al., 2016).
properties
IUPAC Name |
1-benzoyl-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-16(13-7-2-1-3-8-13)20-11-6-12-21-17(23)14-9-4-5-10-15(14)19-18(20)21/h1-5,7-10H,6,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONERIQRAWMSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1H,2H,3H,4H,6H-pyrimido[2,1-B]quinazolin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.